Phenyl (5-methylpyrazin-2-yl)carbamate

Overview

Description

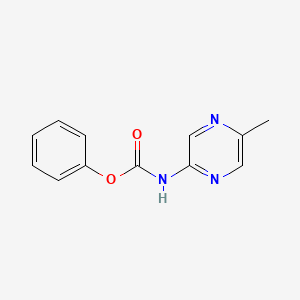

Phenyl (5-methylpyrazin-2-yl)carbamate is an organic compound with the molecular formula C12H11N3O2 It is a derivative of carbamic acid and features a phenyl group attached to a 5-methylpyrazin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (5-methylpyrazin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazin-2-ylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Another method involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols to produce the desired carbamate . This one-pot procedure offers an efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of phenyl 5-methylpyrazin-2-ylcarbamate may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl (5-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

Substitution: The phenyl and pyrazinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Pain Management

Phenyl (5-methylpyrazin-2-yl)carbamate has been investigated for its role in treating conditions associated with fatty acid amide hydrolase (FAAH) activity. FAAH is an enzyme involved in the hydrolysis of bioactive lipids, including anandamide, which has analgesic properties. Compounds that inhibit FAAH can potentially alleviate various pain conditions such as:

- Acute pain

- Chronic pain

- Neuropathic pain

- Inflammatory pain

Research indicates that this compound may be effective in managing these conditions by modulating the levels of endocannabinoids like anandamide, thus enhancing their analgesic effects .

1.2 Neurological Disorders

The compound has also shown promise in treating neurological disorders due to its ability to influence central nervous system pathways. It may help manage conditions such as anxiety, depression, and movement disorders by interacting with neurotransmitter systems .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing new derivatives with enhanced biological activities. The synthesis process typically involves reactions with various amines and carboxylic acids to produce derivatives that exhibit improved efficacy against specific pathogens or biological targets.

Table 1: Synthesis Summary of Derivatives

3.1 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. For instance, modifications to the carbamate structure have led to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.48 | E. coli |

| Modified Derivative A | 0.19 | S. aureus |

| Modified Derivative B | 0.03 | Candida albicans |

3.2 Cancer Research

In cancer research, this compound has been evaluated for its potential to inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Mechanism of Action

The mechanism of action of phenyl 5-methylpyrazin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Benzyl 5-methylpyrazin-2-ylcarbamate: This compound has a benzyl group instead of a phenyl group and exhibits similar chemical properties.

Other Carbamates: Various carbamate derivatives with different substituents on the phenyl or pyrazinyl groups can be compared based on their chemical and biological activities.

Uniqueness

Phenyl (5-methylpyrazin-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a 5-methylpyrazin-2-yl moiety makes it a valuable compound for research and industrial applications.

Properties

CAS No. |

625114-66-1 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

phenyl N-(5-methylpyrazin-2-yl)carbamate |

InChI |

InChI=1S/C12H11N3O2/c1-9-7-14-11(8-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |

InChI Key |

VJGYRHPDNIRFQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.